![molecular formula C16H13N B14340574 4-[2-(4-Methylphenyl)ethenyl]benzonitrile CAS No. 101205-76-9](/img/structure/B14340574.png)
4-[2-(4-Methylphenyl)ethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Methylphenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C14H11N. It is a derivative of benzonitrile, featuring a 4-methylphenyl group attached to the ethenyl chain. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile typically involves the reaction of 4-methylbenzaldehyde with benzonitrile in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-[2-(4-Methylphenyl)ethenyl]benzoic acid or 4-[2-(4-Methylphenyl)ethenyl]benzophenone.
Reduction: Formation of 4-[2-(4-Methylphenyl)ethenyl]benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-[2-(4-Methylphenyl)ethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler analog without the 4-methylphenyl group.
4-Methylbenzonitrile: Contains a methyl group on the benzene ring but lacks the ethenyl chain.
4-Vinylbenzonitrile: Features a vinyl group instead of the ethenyl chain.
Uniqueness
4-[2-(4-Methylphenyl)ethenyl]benzonitrile is unique due to the presence of both the 4-methylphenyl and ethenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
101205-76-9 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H13N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-11H,1H3 |
InChI Key |
XDRQSWIHRYSNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


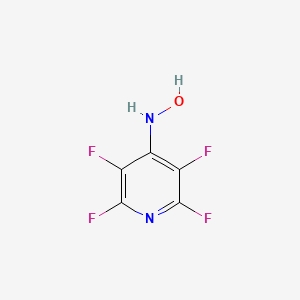
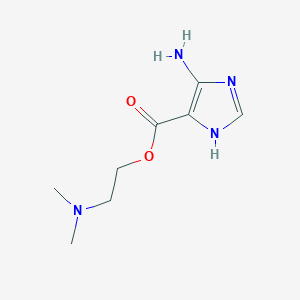
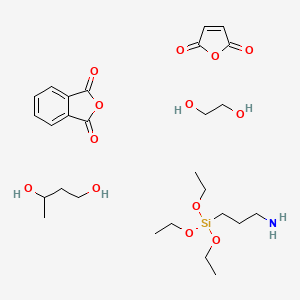
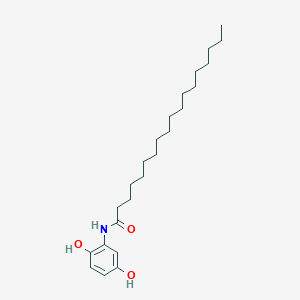
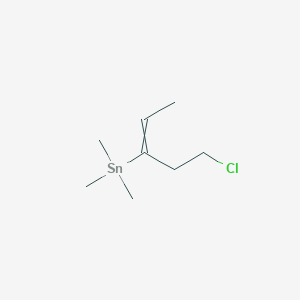
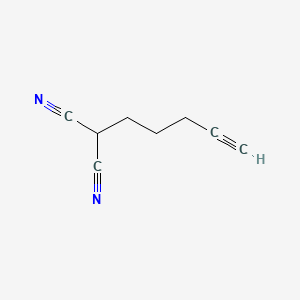
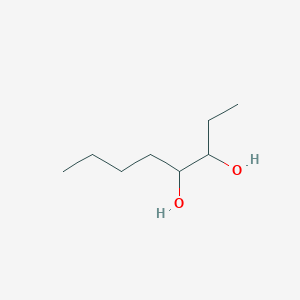
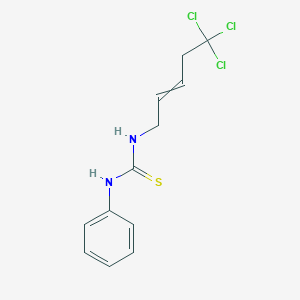
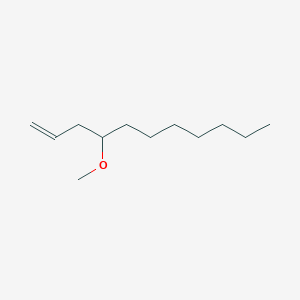
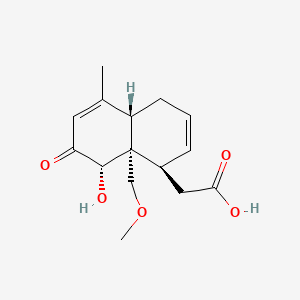
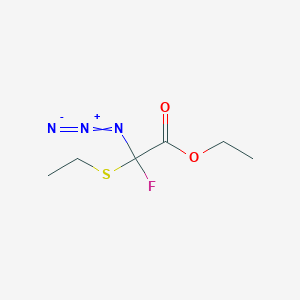
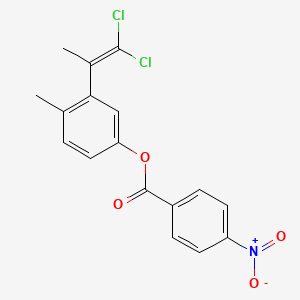
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
